molecular formula C18H19KN4O3S2 B13772107 Ethanesulfonic acid, 2-(ethyl(4-((6-methyl-2-benzothiazolyl)azo)phenyl)amino)-, potassium salt CAS No. 71673-06-8

Ethanesulfonic acid, 2-(ethyl(4-((6-methyl-2-benzothiazolyl)azo)phenyl)amino)-, potassium salt

Cat. No.: B13772107
CAS No.: 71673-06-8
M. Wt: 442.6 g/mol
InChI Key: PQYBQINFYXFKQO-UHFFFAOYSA-M
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Description

This compound is an azo dye featuring a benzothiazole core, an ethylamino-substituted phenylazo group, and a potassium ethanesulfonate counterion. Its structure confers water solubility due to the sulfonic acid group, while the azo-benzothiazole moiety contributes to strong chromophoric properties, making it suitable for applications in textiles, biological staining, or specialized coatings. The potassium salt enhances ionic stability and solubility in polar solvents compared to sodium or other alkali metal salts .

Properties

CAS No.

71673-06-8

Molecular Formula

C18H19KN4O3S2

Molecular Weight

442.6 g/mol

IUPAC Name

potassium;2-[N-ethyl-4-[(6-methyl-1,3-benzothiazol-2-yl)diazenyl]anilino]ethanesulfonate

InChI

InChI=1S/C18H20N4O3S2.K/c1-3-22(10-11-27(23,24)25)15-7-5-14(6-8-15)20-21-18-19-16-9-4-13(2)12-17(16)26-18;/h4-9,12H,3,10-11H2,1-2H3,(H,23,24,25);/q;+1/p-1

InChI Key

PQYBQINFYXFKQO-UHFFFAOYSA-M

Canonical SMILES

CCN(CCS(=O)(=O)[O-])C1=CC=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)C.[K+]

Origin of Product

United States

Preparation Methods

Detailed Stepwise Procedure

Step Reagents/Conditions Description Yield/Notes
Diazotization 6-Methyl-2-aminobenzothiazole, NaNO2, HCl, 0–5 °C Formation of diazonium salt by reaction with nitrous acid under cold conditions High conversion, sensitive to temperature
Azo Coupling 3-Methyl-N-ethylaniline, alkaline medium (NaOH) Coupling of diazonium salt with aniline derivative to form azo intermediate Optimized pH ~8–9 for maximum yield
Sulfonation Ethanesulfonyl chloride, inert solvent (e.g., dichloromethane), base (e.g., pyridine) Introduction of ethanesulfonic acid group by reaction with sulfonyl chloride Controlled addition to avoid over-sulfonation
Neutralization Potassium hydroxide, aqueous medium Conversion of sulfonic acid to potassium salt Adjusted pH to neutral or slightly basic
Purification Recrystallization (ethanol-water) Removal of impurities and byproducts Purity ≥98% confirmed by HPLC and UV-Vis

Industrial synthesis may employ continuous flow reactors to enhance reaction control, improve yields (reported >85%), and reduce byproduct formation such as unreacted diazonium salts.

Historical and Alternative Preparation of Ethanesulfonic Acid Moiety

The ethanesulfonic acid component can be synthesized independently by classical methods, such as the reaction of ethyl iodide with ammonium sulfite, followed by treatment with lead oxide and hydrogen sulfide to remove impurities, and final neutralization with barium carbonate to yield barium ethylsulfonate, which upon further processing yields ethanesulfonic acid. This method, although older, provides a high yield (~90%) of ethanesulfonic acid, which can then be used in the sulfonation step of the target compound synthesis.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Purpose Yield/Notes
Diazotization 6-Methyl-2-aminobenzothiazole, NaNO2, HCl, 0–5 °C Formation of diazonium salt High conversion, temperature sensitive
Azo Coupling 3-Methyl-N-ethylaniline, alkaline medium (NaOH) Formation of azo intermediate Optimized pH for max yield
Sulfonation Ethanesulfonyl chloride, base (pyridine), inert solvent Introduction of ethanesulfonic acid group Controlled addition needed
Neutralization Potassium hydroxide, aqueous Formation of potassium salt pH adjusted to neutral/slightly basic
Purification Recrystallization (ethanol-water) Removal of impurities Purity ≥98% by HPLC

Chemical Reactions Analysis

Types of Reactions

Ethanesulfonic acid, 2-(ethyl(4-((6-methyl-2-benzothiazolyl)azo)phenyl)amino)-, potassium salt undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions may target the azo group, converting it to corresponding amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, alkylating agents, or sulfonating agents are employed under controlled conditions to achieve specific substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the aromatic ring, leading to a wide range of derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that contributes to its functionality. Its molecular weight is approximately 456.6 g/mol, and it possesses both sulfonic acid and azo functionalities that enhance its reactivity and solubility in aqueous environments. The presence of the benzothiazole moiety is significant for its biological activities.

Scientific Research Applications

  • Biochemical Research
    • Ethanesulfonic acid derivatives are often utilized as reagents in biochemical assays due to their ability to interact with various biomolecules. For instance, the potassium salt form enhances solubility, making it suitable for use in buffer solutions during enzyme assays.
  • Dye Chemistry
    • The azo group in the compound allows it to function as a dye or pigment. It has potential applications in textile industries where azo dyes are widely used due to their vibrant colors and stability under light exposure.
  • Pharmaceutical Development
    • Compounds similar to ethanesulfonic acid are being researched for their pharmacological properties. Studies indicate that such compounds may exhibit anti-inflammatory and antimicrobial activities, making them candidates for drug development.

Case Study 1: Enzyme Inhibition

A recent study investigated the enzyme inhibition potential of ethanesulfonic acid derivatives on specific target enzymes involved in metabolic pathways. The results showed a significant inhibition rate, suggesting potential applications in therapeutic contexts where enzyme modulation is desired.

Case Study 2: Dyeing Processes

Research conducted on the application of ethanesulfonic acid as a dyeing agent demonstrated its effectiveness in producing deep hues on various fabrics. The study highlighted the compound's compatibility with different textile materials and its resistance to washing and light fading.

Mechanism of Action

The mechanism of action of ethanesulfonic acid, 2-(ethyl(4-((6-methyl-2-benzothiazolyl)azo)phenyl)amino)-, potassium salt involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which may interact with enzymes or receptors in biological systems. The ethanesulfonic acid group contributes to the compound’s solubility and reactivity, facilitating its participation in various chemical and biological processes.

Comparison with Similar Compounds

4-Hydroxy-3-[p-(6-Methyl-2-Benzothiazolyl)Phenyl]Azo-2,6-Naphthalenedisulfonic Acid, Disodium Salt (CAS 5858-74-2)

  • Structural Similarities : Shares the 6-methyl-2-benzothiazolyl azo-phenyl group, critical for UV-vis absorption and color intensity.
  • Key Differences :
    • Sulfonic Acid Groups : Contains two sulfonic acid groups at positions 2 and 6 on naphthalene, enhancing water solubility compared to the single ethanesulfonic acid group in the target compound.
    • Counterion : Disodium salt (Na⁺) vs. potassium (K⁺), leading to differences in solubility (sodium salts generally exhibit higher solubility in aqueous media) .
  • Applications : Primarily used in textile dyeing due to high solubility and affinity for cellulose fibers.

2-Naphthalenesulfonic Acid, 7-[[4,6-Bis[4-(2-Aminoethyl)-1-Piperazinyl]-1,3,5-Triazin-2-Yl]Amino]-4-Hydroxy-3-[[4-(6-Methyl-2-Benzothiazolyl)Phenyl]Azo]-, Formate Hydrochloride Methanesulfonate

  • Structural Similarities : Incorporates the 6-methyl-2-benzothiazolyl azo-phenyl group and sulfonic acid moieties.
  • Key Differences :
    • Complex Substituents : Additional triazinyl and piperazinyl groups enhance binding to synthetic fabrics (e.g., polyesters).
    • Counterions : Multiple counterions (formate, hydrochloride, methanesulfonate) offer tunable solubility for diverse industrial processes, unlike the single potassium ion in the target compound .
  • Applications : Specialized dyeing of synthetic fibers and biomedical imaging due to enhanced substrate adhesion.

Benzothiazolium, 2-[[4-[Ethyl(2-Hydroxyethyl)Amino]Phenyl]Azo]-6-Methoxy-3-Methyl-, Tetrachlorozincate(2−) (CAS 69852-41-1)

  • Structural Similarities: Azo-benzothiazole core with ethylamino modifications.
  • Key Differences :
    • Counterion : Tetrachlorozincate(2−) provides metal-complex stability, unlike the ionic potassium salt.
    • Functional Groups : Methoxy and hydroxyethyl groups alter polarity, reducing water solubility compared to the sulfonate-containing target compound .
  • Applications : Metal-complex dyes for leather or polyamide fibers.

Physicochemical and Functional Comparisons

Solubility and Stability

Property Target Compound (K⁺) 2,6-Naphthalenedisulfonate (Na⁺) Triazinyl-Piperazinyl Derivative
Water Solubility Moderate High Variable (dependent on counterion)
Thermal Stability High (K⁺ enhances) Moderate High (complex counterions)
Photostability Moderate Low (azo group degradation) High (triazine stabilizes)

Spectroscopic Properties

  • Absorption Maxima :
    • Target Compound: ~450–500 nm (azo-benzothiazole π→π* transition).
    • Naphthalenedisulfonate: ~480–520 nm (extended conjugation from naphthalene).
    • Triazinyl Derivative: ~460–490 nm (triazine reduces conjugation length) .

Biological Activity

Ethanesulfonic acid, 2-(ethyl(4-((6-methyl-2-benzothiazolyl)azo)phenyl)amino)-, potassium salt, commonly referred to as an azo compound, is a member of a class of synthetic dyes known for their vibrant colors and diverse applications in various industries, particularly in textiles and pharmaceuticals. This article focuses on the biological activity of this compound, highlighting its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H22N4O3SC_{18}H_{22}N_{4}O_{3}S, with a molecular weight of approximately 456.6 g/mol. Its structure features an azo linkage (-N=N-), which is characteristic of many dyes and is significant in determining its biological activity.

PropertyValue
Molecular FormulaC₁₈H₂₂N₄O₃S
Molecular Weight456.6 g/mol
SolubilitySoluble in water
pHNeutral

Antimicrobial Properties

Azo compounds have been studied for their antimicrobial activities. Research indicates that certain azo dyes exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that derivatives of azo compounds can inhibit the growth of pathogenic bacteria such as Escherichia coli and Staphylococcus aureus .

Mechanism of Action:
The antimicrobial action is often attributed to the disruption of bacterial cell membranes or interference with metabolic pathways. The azo group can undergo reduction to form reactive intermediates that may interact with cellular components.

Cytotoxicity and Anticancer Activity

Several studies have explored the cytotoxic effects of azo compounds on cancer cell lines. For example, derivatives similar to the compound have demonstrated cytotoxicity against various cancer cell lines, including leukemia and breast cancer cells. The IC50 values (the concentration required to inhibit 50% of cell growth) for these compounds often range from nanomolar to micromolar concentrations .

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)
Mouse leukemia L12100.8
P388/S2.7
P388/ADR1.4

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various azo dyes, it was found that the compound exhibited a broad spectrum of activity against several bacterial strains. The study utilized disk diffusion methods to evaluate inhibition zones, demonstrating significant antibacterial properties comparable to standard antibiotics .

Case Study 2: Cytotoxic Effects on Cancer Cells

Another investigation focused on the cytotoxic effects of ethyl-substituted azo compounds on human cancer cell lines. Results indicated that the compound induced apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage . This suggests potential therapeutic applications in oncology.

Q & A

Q. What are the key synthetic pathways for preparing this azo-benzothiazole sulfonic acid derivative?

The synthesis typically involves diazotization of 6-methyl-2-benzothiazolamine followed by coupling with 4-(ethylamino)phenol. Subsequent sulfonation with ethanesulfonic acid and neutralization with potassium hydroxide yields the potassium salt. Critical steps include pH control during diazotization (pH 1–2, 0–5°C) and coupling (pH 6–8) to optimize azo bond formation . Purification via recrystallization or column chromatography is essential to remove unreacted intermediates, as highlighted in sulfonic acid synthesis protocols .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • UV-Vis Spectroscopy : Identifies the π→π* transitions of the azo group (λmax ~450–500 nm) and benzothiazole moiety (~300–350 nm). Solvent polarity and pH adjustments (e.g., using buffered solutions) enhance spectral resolution .
  • NMR : 1H NMR detects aromatic protons (δ 7–8 ppm), ethylamino groups (δ 1–3 ppm), and sulfonate protons (if protonated). 13C NMR confirms sulfonate incorporation (δ 110–120 ppm for aromatic carbons adjacent to sulfonate) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M–K]⁻ ion) and fragmentation patterns (e.g., cleavage of the azo bond) .

Advanced Research Questions

Q. How does the azo group's electronic environment influence the compound's stability under varying pH conditions?

The electron-withdrawing sulfonate group stabilizes the azo bond under acidic conditions (pH <3), while alkaline conditions (pH >10) promote hydrolysis due to nucleophilic attack on the azo nitrogen. Stability studies using HPLC-UV at 25–50°C show a half-life of >100 hours at pH 5–7 but <24 hours at pH 12 . Computational DFT models (e.g., B3LYP/6-31G*) predict charge distribution on the azo group, correlating with experimental degradation rates .

Q. What methodologies are recommended for studying interactions between this compound and metal ions in catalytic systems?

  • Titration Calorimetry (ITC) : Quantifies binding constants (Kd) with transition metals (e.g., Cu²⁺, Fe³⁺), which coordinate with the azo and sulfonate groups. Pre-saturate solutions with inert salts (e.g., KCl) to minimize ionic interference .
  • Electrochemical Analysis : Cyclic voltammetry in DMF/H2O mixtures reveals redox behavior; the benzothiazole moiety exhibits reversible reduction peaks at −0.5 to −1.0 V (vs. Ag/AgCl) .
  • X-ray Crystallography : Single-crystal structures of metal complexes (e.g., with Zn²⁺) show chelation via the azo nitrogen and sulfonate oxygen .

Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved?

Contradictions arise from protonation states and counterion effects. For example:

  • In water (pH 7), the potassium salt dissolves readily (>100 mg/mL) due to ionic dissociation.
  • In DMSO, solubility drops (<10 mg/mL) unless protonated sulfonic acid forms dominate. Use potentiometric titration to determine pKa values of sulfonate and amino groups, then correlate with solubility profiles in binary solvent systems (e.g., water/ethanol) .

Q. What computational approaches are suitable for predicting this compound's reactivity in photodynamic applications?

  • TD-DFT : Models excited-state behavior to predict charge-transfer transitions relevant to photosensitization. Basis sets like 6-311++G(d,p) improve accuracy for azo and sulfonate groups .
  • Molecular Dynamics (MD) : Simulates interactions with biological membranes (e.g., lipid bilayers) to assess cellular uptake efficiency. Force fields like CHARMM36 parametrize sulfonate and benzothiazole moieties .

Comparative and Application-Focused Questions

Q. How does this compound's photostability compare to structurally similar azo dyes?

Accelerated weathering tests (e.g., Xenon arc lamp exposure) show 10–20% degradation after 100 hours for this compound vs. >50% for simpler azo dyes (e.g., methyl orange). The benzothiazole ring's electron-deficient nature reduces photooxidation susceptibility, while the sulfonate group stabilizes via resonance .

Q. What experimental designs are optimal for evaluating its potential as a fluorescent probe in bioimaging?

  • Fluorescence Quenching Assays : Titrate with biomacromolecules (e.g., BSA) to measure Stern-Volmer constants. Use phosphate buffer (pH 7.4) to mimic physiological conditions .
  • Confocal Microscopy : Incubate with live cells (e.g., HeLa) at 10–50 µM concentrations. Track emission at λex 365 nm/λem 450–600 nm, comparing signal-to-noise ratios against commercial probes (e.g., FITC) .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported catalytic activity of metal complexes of this compound?

Variations in catalytic efficiency (e.g., for oxidation reactions) often stem from differences in:

  • Metal Coordination Geometry : Square planar (Cu²⁺) vs. octahedral (Fe³⁺) configurations alter substrate accessibility.
  • Counterion Effects : Chloride vs. sulfate salts influence solubility and active species formation. Standardize reaction conditions (solvent, temperature) and characterize complexes via EXAFS or EPR to resolve contradictions .

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